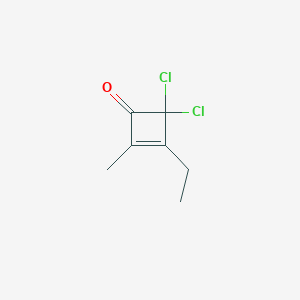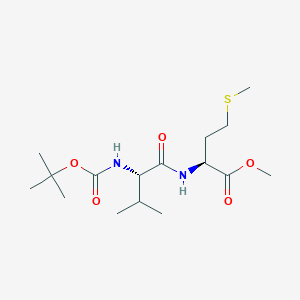
Boc-val-met-ome
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-val-met-ome, also known as methyl (2S)-2-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-4-methylsulfanylbutanoate, is a compound that belongs to the class of N- and C-protected dipeptides. It is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which serves as a protective group for the amino function, and a methionine residue. This compound is commonly used in peptide synthesis and has applications in various fields of scientific research.
準備方法
The synthesis of Boc-val-met-ome typically involves the protection of the amino group of valine with a Boc group, followed by coupling with methionine methyl ester. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) under an inert atmosphere to prevent oxidation.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers can also streamline the production process, allowing for the efficient synthesis of large quantities of the compound.
化学反応の分析
Boc-val-met-ome undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to form methionine sulfoxide or methionine sulfone. Common oxidizing agents include hydrogen peroxide (H₂O₂) and performic acid.
Reduction: The compound can be reduced using reducing agents like dithiothreitol (DTT) to regenerate the methionine residue from its oxidized forms.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
The major products formed from these reactions include the deprotected peptide, oxidized methionine derivatives, and reduced methionine derivatives.
科学的研究の応用
Boc-val-met-ome has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis, allowing for the creation of complex peptide sequences with specific functional groups.
Biology: The compound is used in studies of protein-protein interactions and enzyme-substrate interactions, as it can mimic natural peptide substrates.
Medicine: this compound is utilized in the development of peptide-based drugs and therapeutic agents, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
作用機序
The mechanism of action of Boc-val-met-ome involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group serves as a protective group, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free amine can interact with target molecules, forming hydrogen bonds and other non-covalent interactions that stabilize the peptide structure and enhance its biological activity .
類似化合物との比較
Boc-val-met-ome can be compared with other similar compounds, such as Boc-val-val-ome and Boc-ile-ala-ome. These compounds also contain Boc-protected amino acids and exhibit similar chemical properties. this compound is unique due to the presence of the methionine residue, which imparts distinct chemical reactivity and biological activity. The sulfur atom in methionine allows for specific interactions with metal ions and other sulfur-containing molecules, making this compound particularly useful in studies involving sulfur chemistry and redox biology .
Similar compounds include:
These compounds share structural similarities but differ in their amino acid composition, leading to variations in their chemical and biological properties.
特性
分子式 |
C16H30N2O5S |
|---|---|
分子量 |
362.5 g/mol |
IUPAC名 |
methyl (2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C16H30N2O5S/c1-10(2)12(18-15(21)23-16(3,4)5)13(19)17-11(8-9-24-7)14(20)22-6/h10-12H,8-9H2,1-7H3,(H,17,19)(H,18,21)/t11-,12-/m0/s1 |
InChIキー |
JMYLWGRPRLGKKE-RYUDHWBXSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)OC)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)OC)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B13806665.png)
![(R)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;heptahydrate](/img/structure/B13806674.png)
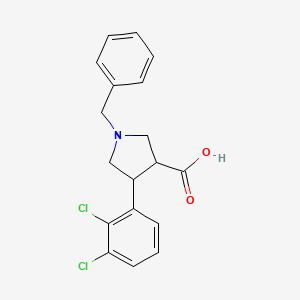
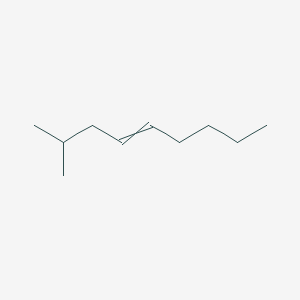
![1-Piperidineacetamide,N-[[(1,1-dimethylethyl)amino]carbonyl]-(9CI)](/img/structure/B13806694.png)
![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B13806698.png)
![4-[(2,5-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806699.png)
![S-[2-(dimethylamino)-2-iminoethyl] ethanethioate](/img/structure/B13806714.png)
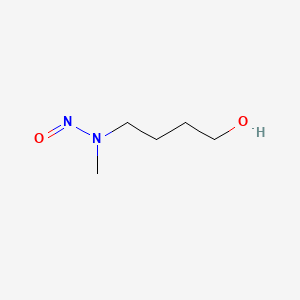

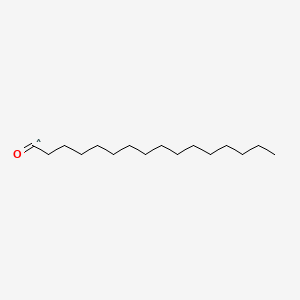
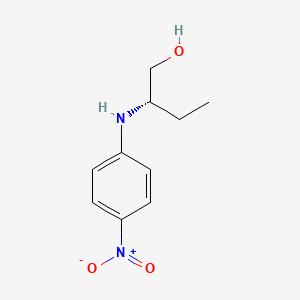
![N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B13806738.png)
